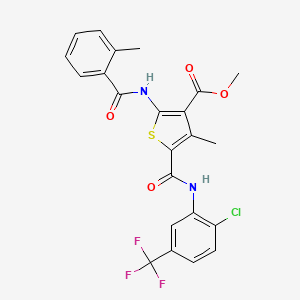

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

CAS No.:

Cat. No.: VC16204592

Molecular Formula: C23H18ClF3N2O4S

Molecular Weight: 510.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18ClF3N2O4S |

|---|---|

| Molecular Weight | 510.9 g/mol |

| IUPAC Name | methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C23H18ClF3N2O4S/c1-11-6-4-5-7-14(11)19(30)29-21-17(22(32)33-3)12(2)18(34-21)20(31)28-16-10-13(23(25,26)27)8-9-15(16)24/h4-10H,1-3H3,(H,28,31)(H,29,30) |

| Standard InChI Key | WVVMGASRJKZDFM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C(=O)OC |

Introduction

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a synthetic organic compound with applications in pharmaceutical research and potential therapeutic uses. It belongs to the thiophene-based chemical family, characterized by a sulfur-containing heterocyclic core. The compound's structure integrates functional groups such as carbamoyl, methylbenzamido, and trifluoromethyl phenyl, which contribute to its chemical reactivity and biological activity.

Structural Information

IUPAC Name: Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate.

Molecular Formula:

Molecular Weight: 575.4 g/mol .

SMILES Notation:

textCC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C(=O)OC

Synthesis

The synthesis of this compound typically involves multi-step organic transformations:

-

Thiophene Functionalization: Introduction of substituents like methyl and benzamido groups onto the thiophene ring.

-

Carbamoylation Reaction: Attachment of the chlorophenyl-carbamoyl group.

-

Esterification: Formation of the methyl ester at the carboxylic acid site.

The synthetic pathway requires precise control of reaction conditions to ensure high yield and purity.

Applications and Potential Uses

This compound is primarily studied for its potential in medicinal chemistry:

-

Pharmacological Research: The trifluoromethyl group enhances lipophilicity, potentially improving drug absorption and bioavailability.

-

Anti-inflammatory Activity: Related compounds have shown activity as inhibitors of enzymes like 5-lipoxygenase, suggesting similar applications .

-

Structural Optimization: Its modular structure makes it a candidate for optimization in drug design.

Analytical Characterization

To confirm its structure and purity, the following techniques are employed:

-

NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to functional groups.

-

Mass Spectrometry (MS): Confirms molecular weight (m/z = 575 for [M+H]+ ion).

-

Infrared Spectroscopy (IR): Detects characteristic bonds (e.g., C=O stretching for ester and amide groups).

Comparative Analysis with Related Compounds

Limitations and Future Directions

While promising, the compound's potential is limited by:

-

Limited experimental data on its pharmacokinetics and toxicity.

-

Challenges in large-scale synthesis due to complex functionalization steps.

Future research should focus on:

-

In vivo pharmacological testing.

-

Structural modifications to enhance activity or reduce side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume